

Icariside F2 structural analogs activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Icariside F2

CAS No.: 115009-57-9

Cat. No.: S3220065

Get Quote

Icariside II and Its Alkyl Amine Derivatives

The table below summarizes the in vitro anticancer activity of Icariside II (ICA II) and a series of its novel alkyl amine-substituted derivatives against four human cancer cell lines. The data is expressed as IC₅₀ (the compound concentration required to inhibit cell growth by 50%), allowing for a direct comparison of potency [1] [2].

Table 1: Anticancer Activity of Icariside II and Its Derivatives

Compound	IC ₅₀ (μM) - HCCLM3-LUC (Liver Cancer)	IC ₅₀ (μM) - HepG2 (Liver Cancer)	IC ₅₀ (μM) - MCF-7 (Breast Cancer)	IC ₅₀ (μM) - MDA-MB-231 (Breast Cancer)
ICA II (Parent Compound)	39.04 ± 1.92	21.92 ± 2.04	30.64 ± 3.46	32.53 ± 2.18
7g (Derivative)	13.28 ± 0.44	3.96 ± 0.37	2.44 ± 0.18	4.21 ± 0.31
7b (Derivative)	14.23 ± 1.02	7.67 ± 0.83	10.53 ± 1.34	8.42 ± 0.45
7d (Derivative)	13.51 ± 0.93	7.67 ± 0.67	10.98 ± 0.22	10.15 ± 0.74

Compound	IC50 (µM) - HCCLM3-LUC (Liver Cancer)	IC50 (µM) - HepG2 (Liver Cancer)	IC50 (µM) - MCF-7 (Breast Cancer)	IC50 (µM) - MDA-MB-231 (Breast Cancer)
7a (Derivative)	18.72 ± 0.33	15.41 ± 0.60	14.97 ± 0.12	16.85 ± 0.24
Icariin	>100	>100	>100	>100
Doxorubicin (Control Drug)	1.97 ± 0.11	0.96 ± 0.06	16.16 ± 0.47	2.36 ± 0.14

Source: *Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents* [1] [2].

Key Insights from the Data:

- **Potency of Derivatives:** Most synthetic derivatives show significantly improved anticancer activity compared to the parent compound, Icariside II [1].
- **Lead Compound:** Derivative **7g** emerged as the most potent, with IC50 values that were 2.94 to 12.56 times lower than Icariside II across the different cell lines [1] [2].
- **Structure-Activity Relationship (SAR):** The study found that introducing an alkyl amine at the 7-OH position was favorable for activity, while modification at the 6-C position was not. The activity was influenced by the alkyl chain length and the terminal amine substituents [1].
- **Mechanism of Action:** Follow-up studies on compound **7g** indicated that it triggers **apoptosis** (programmed cell death) and arrests the cell cycle at the **G0/G1 phase** in MCF-7 cells [1].

Reported Activity of Icariside F2

Icariside F2 itself has been studied for different biological activities. The available data is less extensive than for the Icariside II series but provides a direction for its potential applications.

Table 2: Documented Activity of Icariside F2

Assay/Model	Reported Activity	Experimental Details / Notes
NF-κB Luciferase Assay (in HepG2 cells)	IC50 = 16.25 ± 2.19 μM [3]	Nuclear Factor kappa B is a key regulator of inflammation and cell survival.
α-Glucosidase Inhibition	"Modest" activity (4.60% to 11.97% inhibition) [3]	Measured as percent inhibition under tested conditions; not a potent inhibitor.
Antioxidant Activity	"Modest" activity [3]	Qualitative assessment from the same study.

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the key methodologies from the cited works.

1. Protocol for Anticancer Activity (MTT Assay) This method was used to generate the data in Table 1 [1].

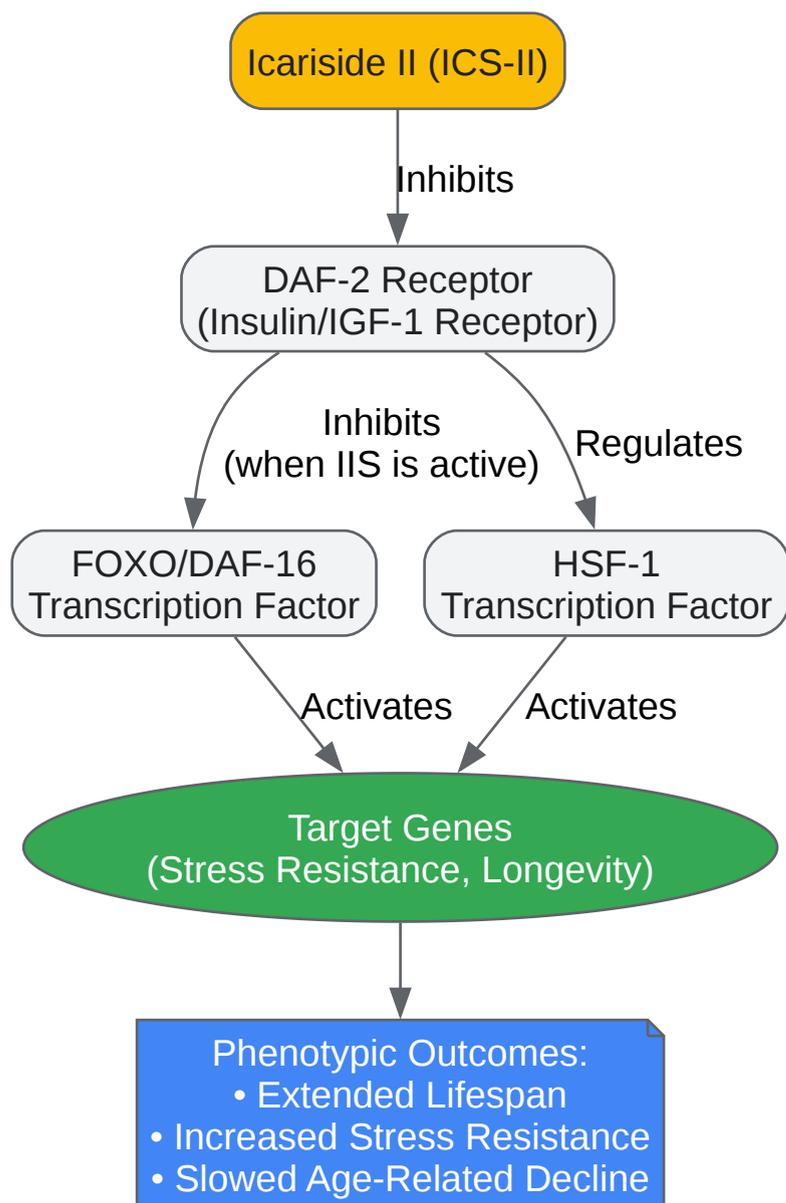
- **Cell Lines:** Human breast cancer (MCF-7, MDA-MB-231) and human hepatoma (HepG2, HCCLM3-LUC).
- **Procedure:** Cells are seeded in 96-well plates and incubated overnight. Test compounds at various concentrations are added and incubated for 48 hours. MTT reagent is added and incubated for 4 hours. The formed formazan crystals are dissolved with DMSO.
- **Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm). The cell inhibition rate is calculated, and the IC50 value is determined from the dose-response curve.

2. Protocol for NF-κB Inhibitory Activity This method was used to assess **Icariside F2** activity [3].

- **Cell Line:** HepG2 cells (human liver cancer cell line).
- **Procedure:** Cells are transfected with an NF-κB luciferase reporter gene construct. After transfection, cells are treated with the test compound (e.g., **Icariside F2**) and typically stimulated with an agent like TNF-α to activate NF-κB.
- **Measurement:** After incubation, cell lysates are prepared, and luciferase activity is measured. The inhibition of luciferase activity reflects the inhibition of NF-κB transcriptional activity. The IC50 is calculated from the dose-response curve.

Signaling Pathway of Icariside II

While a specific pathway for **Icariside F2** is not detailed in the available literature, its analog Icariside II has been shown to extend healthspan and promote stress resistance in *C. elegans* via the Insulin/IGF-1 Signaling (IIS) pathway [4]. The following diagram illustrates this mechanism:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Synthesis and Biological Evaluation of Novel Alkyl Amine ... [pmc.ncbi.nlm.nih.gov]
2. Synthesis and Biological Evaluation of Novel Alkyl Amine ... [pubmed.ncbi.nlm.nih.gov]
3. Icariside F2 | CAS:115009-57-9 - Manufacturer ChemFaces [chemfaces.com]
4. Icariin and its Derivative Icariside II Extend Healthspan via ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Icariside F2 structural analogs activity comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3220065#icariside-f2-structural-analogs-activity-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com